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Compound of Interest

2-(2-
Compound Name:
Methoxyphenoxy)ethanimidamide

CAS No.: 785724-01-8

Cat. No.: B3284466

Get Quote

Executive Summary

2-(2-Methoxyphenoxy)ethanimidamide (also known as 2-(2-Methoxyphenoxy)acetamidine) is
a functionalized guaiacol derivative characterized by a highly basic amidine moiety linked to a
lipophilic phenoxy ether scaffold. Often utilized as a fragment in serine protease inhibitor design
or as a metabolic standard for aryloxyalkylamine drugs (e.g., carvedilol intermediates), its
physicochemical behavior is dominated by the amidine group's high pKa and hydrolytic
susceptibility.

This guide provides a rigorous analysis of its physicochemical properties, stability mechanisms,
and experimental characterization protocols, designed to support lead optimization and pre-
formulation workflows.

Chemical Identity & Structural Analysis[1][2][3][4][5]
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The molecule comprises a lipophilic "tail" (2-methoxyphenoxy) and a polar, basic "head"
(ethanimidamide). This amphiphilic structure dictates its solubility profile and interaction with
biological membranes.

Table 1: Chemical Identifiers

Property Detail

IUPAC Name 2-(2-Methoxyphenoxy)ethanimidamide

2-(2-Methoxyphenoxy)acetamidine; Guaiacol
Common Synonyms o
acetamidine

CAS Number 67386-40-7 (HCI Salt)

(Free Base);
Molecular Formula

(HCI salt)
) 180.21 g/mol (Free Base); 216.66 g/mol (HCI
Molecular Weight
Salt)
SMILES COclccecclOCC(N)=N

Structural Functionalization Logic

o Amidine Group (

): Acts as a bioisostere for guanidines but with slightly lower basicity. It is the primary
determinant of the molecule's high polarity and water solubility at physiological pH.

o Ether Linkage (

): Provides rotational freedom, allowing the amidine to orient into binding pockets (e.g.,
Asp/Glu residues in protease active sites).

e 2-Methoxy Substituent: Increases lipophilicity and introduces steric bulk, potentially
restricting rotation around the phenyl ether bond.

Physicochemical Property Profile
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The following data synthesizes experimental baselines with high-confidence predictive models
(ACD/Percepta, ChemAxon) typical for this chemical class.

Table 2: Key Physicochemical Parameters

Parameter Value (Approx.) Context & Implications

The amidine group is a strong

base. At pH 7.4, >99.9% of the

pKa (Basic) 112-116 molecule exists as the cationic
species (

).

Moderate lipophilicity in the
LogP (Neutral) 11-14 uncharged state, driven by the

anisole ring.

High ionization drastically

reduces distribution into
LogD (pH 7.4) -1.8to-1.5 octanol, indicating poor

passive membrane

permeability.

Highly soluble due to
- ionization. The free base is
Solubility (Water) >50 mg/mL (HCI salt) o
significantly less soluble and

may precipitate at pH > 12.

Derived from the amidine

group (
H-Bond Donors 3

).

Ether oxygens and the imine
H-Bond Acceptors 3 )
nitrogen.

Visualization: Structure-Property Relationship
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The following diagram maps the functional regions of the molecule to their physicochemical
impact.

lonization

High Water Solubility
(at pH < 10)
Amidine Head

Ka 115 Nucleophilic Attack Hydrolytic Instability
/ (p . : ) w‘ (Amlde fOrmation)
[ 2-(2-Methoxyphenoxy) Ether Linker

ethanimidamide (Rotatable) Membrane Impermeability
\ Limited Lipophilicity _y- (LogD < 0)
Guaiacol Tail ¥~~~
(Lipophilic)

Click to download full resolution via product page

Figure 1: Structure-Property Relationship Map. The amidine head group dominates the
solubility and stability profile.

Stability & Degradation Mechanisms[7]

The primary stability risk for 2-(2-Methoxyphenoxy)ethanimidamide is hydrolysis. Amidines
are susceptible to nucleophilic attack by water or hydroxide ions, converting them into the
corresponding primary amide.

Hydrolysis Pathway[7][8][9]

» Nucleophilic Attack: Water/OH~ attacks the electrophilic carbon of the amidine (

).

o Tetrahedral Intermediate: Formation of a transient intermediate.
e Elimination: Ammonia (

) is expelled, yielding 2-(2-methoxyphenoxy)acetamide.
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e Secondary Hydrolysis: Under harsh conditions, the amide can further hydrolyze to the

carboxylic acid.
Critical Insight: This reaction is pH-dependent.[1][2]

e Acidic pH (< 4): Stable. The protonation of the amidine nitrogen reduces the electrophilicity
of the carbon, protecting it from attack.

e Neutral/Basic pH (> 7): Unstable. The fraction of neutral amidine increases, or hydroxide ion
concentration increases, accelerating hydrolysis.

Amidine (Salt)
Stable at pH < 4

H>pKa-2

Neutral Amidine
(Reactive Species)

H20 / OH-

Tetrahedral
Intermediate

NH3

2-(2-Methoxyphenoxy)acetamide
+ Ammonia

Click to download full resolution via product page

Figure 2: Hydrolytic Degradation Pathway. Note that stability is highest in acidic media.

Experimental Protocols for Characterization

As a Senior Scientist, | recommend the following specific methodologies. Standard "generic"
protocols often fail for amidines due to their high basicity and lack of UV chromophore changes

during ionization.
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Protocol 1: Potentiometric pKa Determination

Why: UV-metric titration is unsuitable because the ionization of the amidine group (remote from
the aromatic ring) causes minimal shift in the UV spectrum. Method: Potentiometric Titration

(e.g., Sirius T3 or equivalent).

e Preparation: Dissolve ~3 mg of the HCI salt in 20 mL of degassed water containing 0.15 M
KCI (ionic strength adjustor).

 Titrant: Use 0.5 M KOH (carbonate-free).
o Execution: Titrate from pH 2.0 to pH 12.5 under inert gas (

or Argon) to prevent
absorption (which interferes at high pH).

o Data Analysis: Fit the Bjerrum plot. Expect a single equivalence point around pH 11.0-11.5.

o Self-Validation: If the curve shows hysteresis (titrating up vs. down), suspect hydrolysis
during the experiment. Perform a "Rapid Titration" (<5 min) to mitigate degradation.

Protocol 2: LogD Lipophilicity Profiling

Why: The traditional shake-flask method is prone to errors with highly hydrophilic cations
(emulsions, low organic phase concentration). Method: Potentiometric LogP (Dual-phase
titration) or HPLC-based estimation.

e System: Octanol-Water partition.

e Procedure: Perform a potentiometric titration (as above) in the presence of varying ratios of
water-saturated octanol.

» Calculation: The shift in the apparent pKa (

) in the presence of octanol correlates to the partition coefficient of the neutral species (
) and the ion-pair (

).
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o Note: Since the LogD at pH 7.4 is likely negative, ensure the analytical method (e.g., LC-
MS/MS of the phases) has sufficient sensitivity to detect trace amounts in the octanol
layer.

Protocol 3: Chromatographic Purity & Stability Assay

Why: Amidines interact strongly with residual silanols on silica-based HPLC columns, leading to
severe peak tailing. Method: lon-Pairing HPLC or HILIC.

e Column: C18 with high carbon load and end-capping (e.g., Waters XBridge BEH C18) OR a
HILIC column for better retention of the polar salt.

o Mobile Phase:

o A: Water + 0.1% Trifluoroacetic acid (TFA) or Perchloric acid (creates ion pairs, improving
peak shape).

o B: Acetonitrile + 0.1% TFA.
e Gradient: 5% B to 60% B over 10 minutes.
e Detection: UV at 270 nm (Anisole absorption).

o Stress Test: Incubate 1 mg/mL solution at pH 9.0, 40°C for 24 hours. Analyze for the
appearance of the amide peak (which will elute later than the amidine on Reverse Phase
due to loss of charge).

Biological Implications|[3]

e Permeability: The compound is unlikely to cross the Blood-Brain Barrier (BBB) or
gastrointestinal membrane via passive diffusion due to its permanent positive charge at
physiological pH.

o Toxicity: Amidines can inhibit trypsin-like serine proteases. While 2-(2-
methoxyphenoxy)ethanimidamide is a fragment, high concentrations may show off-target
inhibition of clotting factors (Thrombin, Factor Xa).

e Handling: The HCI salt is hygroscopic. Store in a desiccator at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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